Gentamicin C1a Gentamicin C1a Gentamycin C1a is a gentamycin C. It is a conjugate base of a gentamycin C1a(5+).
Gentamicin C1a is a natural product found in Cordyceps farinosa, Serratia plymuthica, and other organisms with data available.
Gentamicin C1a is one of the major components of the gentamicin complex. Gentamicin C1a lacks methyl groups on the 2-amino-hexose ring and has a free amine at the 6' position.
Brand Name: Vulcanchem
CAS No.: 26098-04-4
VCID: VC20828315
InChI: InChI=1S/C19H39N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h8-18,24-27H,3-7,20-23H2,1-2H3/t8-,9+,10-,11+,12-,13+,14+,15-,16+,17+,18+,19-/m0/s1
SMILES: CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O
Molecular Formula: C19H39N5O7
Molecular Weight: 449.5 g/mol

Gentamicin C1a

CAS No.: 26098-04-4

Cat. No.: VC20828315

Molecular Formula: C19H39N5O7

Molecular Weight: 449.5 g/mol

* For research use only. Not for human or veterinary use.

Gentamicin C1a - 26098-04-4

Specification

Description Gentamycin C1a is a gentamycin C. It is a conjugate base of a gentamycin C1a(5+).
Gentamicin C1a is a natural product found in Cordyceps farinosa, Serratia plymuthica, and other organisms with data available.
Gentamicin C1a is one of the major components of the gentamicin complex. Gentamicin C1a lacks methyl groups on the 2-amino-hexose ring and has a free amine at the 6' position.
CAS No. 26098-04-4
Molecular Formula C19H39N5O7
Molecular Weight 449.5 g/mol
IUPAC Name (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
Standard InChI InChI=1S/C19H39N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h8-18,24-27H,3-7,20-23H2,1-2H3/t8-,9+,10-,11+,12-,13+,14+,15-,16+,17+,18+,19-/m0/s1
Standard InChI Key VEGXETMJINRLTH-BOZYPMBZSA-N
Isomeric SMILES C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O
SMILES CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O
Canonical SMILES CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O

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